molecular formula C22H19ClN4O3 B2511415 N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941876-21-7

N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No. B2511415
CAS RN: 941876-21-7
M. Wt: 422.87
InChI Key: PUONJOLBMARQID-UHFFFAOYSA-N
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Description

The compound "N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide" is a novel molecule that has been synthesized and characterized for its potential anticancer properties. The structure of this compound includes a 2-chlorophenyl group, a 4-methoxyphenyl group, and a pyrazolo[1,5-a]pyrazine moiety, which are all connected through an acetamide linker. This compound is part of a broader class of molecules that have been explored for their cytotoxic effects on various cancer cell lines, including PANC-1, HepG2, and MCF7 .

Synthesis Analysis

The synthesis of related acetamide derivatives involves a linear synthesis approach. The process includes the formation of 1,3,4-oxadiazole-2-thiol derivatives, which are then further modified to introduce the aryl substituted acetamide groups. The synthesis is carefully designed to yield compounds with specific anticancer properties. The compounds are characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis to confirm their structures .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their interaction with biological targets. In the case of similar compounds, crystallography studies have shown that molecules can be linked into complex sheets or interwoven structures through a combination of hydrogen bonds and halogen interactions, such as C—Cl⋯π(arene) and C—I⋯π(arene) interactions . These structural features are important for the biological activity of the compounds, as they can influence the way these molecules interact with their targets at the molecular level.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of substituents on the aromatic rings and the acetamide moiety. The halogen atoms, such as chlorine and iodine, can participate in halogen bonding, which can be a key factor in the biological activity of these compounds. The presence of the methoxy group may also affect the electron distribution within the molecule, potentially altering its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The substituents on the aromatic rings and the nature of the acetamide linkage play a significant role in these properties. The characterization techniques used during synthesis, such as LCMS and spectroscopy, provide valuable information about these properties, which are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds .

Scientific Research Applications

Molecular Conformations and Hydrogen Bonding

Molecular Structures and Hydrogen Bonding : The chemical compound exhibits interesting molecular conformations and hydrogen bonding patterns. For instance, it is related to derivatives that crystallize in different spatial groups, with molecules adopting varying conformations and orientations. These molecules are interconnected through a combination of N-H...O and C-H...O hydrogen bonds, forming intricate structures like centrosymmetric aggregates or sheets, depending on the specific derivative. Such structural diversity is crucial for understanding the chemical and physical properties of these compounds (Narayana et al., 2016).

Coordination Complexes and Antioxidant Activity

Coordination Complexes and Antioxidant Properties : The compound is closely related to specific pyrazole-acetamide derivatives, which have been used to synthesize coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit distinct coordination environments and are involved in forming supramolecular architectures through hydrogen bonding interactions. Notably, these complexes, along with their ligands, have shown significant antioxidant activity, as evidenced by various in vitro assays. Such findings are important for understanding the potential therapeutic and industrial applications of these compounds (Chkirate et al., 2019).

Nonlinear Optical Properties

Nonlinear Optical Properties : The compound is structurally similar to acetamides that have been studied for their nonlinear optical properties. These studies involve computational methods to understand their linear and nonlinear optical behavior in static and dynamic cases. The results suggest that such compounds are promising candidates for applications in photonic devices like optical switches, modulators, and for optical energy applications. This highlights the potential use of these compounds in the field of advanced optical materials and technologies (Castro et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without specific studies, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to assess the safety and hazards of this compound .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, reactivity, and potential biological activity. This could include testing it against various biological targets to assess its potential as a therapeutic agent .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-30-17-8-6-15(7-9-17)19-12-20-22(29)26(10-11-27(20)25-19)14-21(28)24-13-16-4-2-3-5-18(16)23/h2-11,19-20,25H,12-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSVHIKIILRJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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